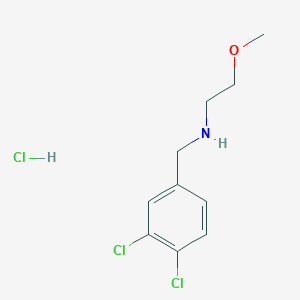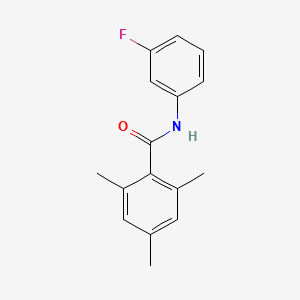![molecular formula C19H14BrN3O3 B5358817 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B5358817.png)
4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate, also known as BMVC, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMVC is a member of the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to induce oxidative stress and activate the p38 MAPK signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. This compound has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate in lab experiments is its high potency against cancer cells. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential synergistic effects of this compound with other chemotherapeutic agents. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, the in vivo efficacy and toxicity of this compound need to be investigated to assess its potential as a therapeutic agent in humans.
Conclusion
In conclusion, this compound is a novel chemical compound that has shown promising therapeutic applications in various fields of research, particularly in the treatment of cancer. This compound exhibits potent antitumor activity, induces apoptosis, and inhibits angiogenesis. Despite its poor solubility in water, this compound has several advantages in lab experiments, including its high potency against cancer cells. Future research on this compound should focus on improving its synthesis methods, investigating its potential synergistic effects, and elucidating its mechanism of action.
Synthesis Methods
4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 2-amino-1H-benzimidazole with acetylacetone to form 2-acetyl-1H-benzimidazole. This intermediate is then reacted with 4-bromo-2-hydroxy-6-methoxyacetophenone in the presence of potassium carbonate to yield this compound.
Scientific Research Applications
4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-methoxyphenyl acetate has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
properties
IUPAC Name |
[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3/c1-11(24)26-18-14(20)8-12(9-17(18)25-2)7-13(10-21)19-22-15-5-3-4-6-16(15)23-19/h3-9H,1-2H3,(H,22,23)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKQGHMDCQZPRY-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C(C#N)C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5358739.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinol](/img/structure/B5358740.png)

![2-[2-(4-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5358752.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-N-ethylpyrimidin-2-amine](/img/structure/B5358761.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-N,5-dimethyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B5358768.png)
![{1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5358775.png)



![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5358809.png)

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358815.png)
